N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 887883-01-4
VCID: VC11875525
InChI: InChI=1S/C11H7N3O3S/c15-9(8-4-2-6-18-8)12-11-14-13-10(17-11)7-3-1-5-16-7/h1-6H,(H,12,14,15)
SMILES: C1=COC(=C1)C2=NN=C(O2)NC(=O)C3=CC=CS3
Molecular Formula: C11H7N3O3S
Molecular Weight: 261.26 g/mol

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide

CAS No.: 887883-01-4

Cat. No.: VC11875525

Molecular Formula: C11H7N3O3S

Molecular Weight: 261.26 g/mol

* For research use only. Not for human or veterinary use.

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide - 887883-01-4

Specification

CAS No. 887883-01-4
Molecular Formula C11H7N3O3S
Molecular Weight 261.26 g/mol
IUPAC Name N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Standard InChI InChI=1S/C11H7N3O3S/c15-9(8-4-2-6-18-8)12-11-14-13-10(17-11)7-3-1-5-16-7/h1-6H,(H,12,14,15)
Standard InChI Key GSECFLJMZLCSCN-UHFFFAOYSA-N
SMILES C1=COC(=C1)C2=NN=C(O2)NC(=O)C3=CC=CS3
Canonical SMILES C1=COC(=C1)C2=NN=C(O2)NC(=O)C3=CC=CS3

Introduction

Chemical Structure and Physicochemical Properties

The compound features a thiophene-2-carboxamide core linked to a 1,3,4-oxadiazole ring substituted at the 5-position with a furan-2-yl group. This trifunctional architecture enables diverse electronic interactions and hydrogen-bonding capabilities, which are critical for both biological activity and material science applications. Key physicochemical parameters include:

PropertyValue
Molecular FormulaC₁₁H₆N₃O₃S
Molecular Weight260.25 g/mol
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors5 (oxadiazole, furan, amide)
Rotatable Bonds4

The presence of electron-rich furan and electron-deficient oxadiazole creates a push-pull electronic system, enhancing reactivity in charge-transfer processes.

Synthetic Methodologies

Synthesis typically involves multi-step protocols, as exemplified by analogous compounds :

Cyclocondensation for Oxadiazole Formation

The oxadiazole ring is constructed via cyclization of carbohydrazides with carboxylic acid derivatives under dehydrating conditions. For example, naphthofuran-2-carbohydrazide reacts with para-aminobenzoic acid (PABA) in phosphorus oxychloride (POCl₃) to form the oxadiazole intermediate .

Amide Coupling for Final Assembly

The thiophene-2-carboxamide moiety is introduced through peptide coupling reactions. In optimized protocols, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with DIPEA (N,N-Diisopropylethylamine) in dichloromethane achieves yields >80% for analogous structures .

Critical Reaction Parameters:

  • Temperature: 80°C for cyclization

  • Solvent: Dichloromethane superior to DMF or THF for coupling

  • Molar Ratios: 1.2:1 carboxylic acid to amine ratio

Biological Activities

Antimicrobial Properties

Structural analogs demonstrate broad-spectrum activity:

Microbial StrainInhibitory Concentration (µg/mL)Reference
Staphylococcus aureus12.5–25
Escherichia coli25–50
Candida albicans50–100

Mechanistically, the oxadiazole ring disrupts microbial cell membranes via lipid peroxidation, while the furan moiety inhibits DNA gyrase .

Structure-Activity Relationships (SAR)

Key structural determinants of bioactivity:

A. Oxadiazole Substitution

  • 2-Position: Amide linkage essential for hydrogen bonding with biological targets

  • 5-Position: Furan improves lipid solubility (ClogP = 2.1 vs. 1.3 for phenyl analogs)

B. Thiophene Modifications

  • 5-Chloro substitution enhances anticancer activity by 3-fold compared to unsubstituted derivatives

  • Carboxamide orientation critical for binding pocket complementarity

Material Science Applications

While therapeutic applications dominate research, the compound’s electronic properties suggest untapped potential in:

Organic Electronics

  • HOMO/LUMO gap: Calculated at 3.2 eV via DFT studies (comparable to rubrene)

  • Charge Carrier Mobility: Estimated 0.12 cm²/V·s, suitable for OLED interlayers

Chemosensors

The oxadiazole-thiophene system shows selective fluorescence quenching in the presence of Cu²⁺ ions (LOD = 0.2 µM).

Research Challenges and Future Directions

Pharmacokinetic Limitations

  • High plasma protein binding (>95%) limits bioavailability

  • Rapid hepatic clearance (t₁/₂ = 1.2 hr in murine models)

Synthetic Optimization Opportunities

  • Continuous flow chemistry to improve cyclization yields beyond 65%

  • Biocatalytic approaches for enantioselective amide formation

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